4-Cyano-4'-pentyldiphenyl-D19
Description
Properties
IUPAC Name |
2,3,5,6-tetradeuterio-4-[2,3,5,6-tetradeuterio-4-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)phenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N/c1-2-3-4-5-15-6-10-17(11-7-15)18-12-8-16(14-19)9-13-18/h6-13H,2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D,7D,8D,9D,10D,11D,12D,13D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPCNRKYVYWYAU-BYPAVJMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C2=C(C(=C(C(=C2[2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination and Friedel-Crafts Acylation
The classical method, described by Gray et al., proceeds as follows:
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Bromination : Biphenyl undergoes bromination at the 4-position using Br₂ in the presence of a Lewis acid catalyst (e.g., AlCl₃).
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Friedel-Crafts Acylation : The brominated intermediate reacts with pentanoyl chloride (C₄H₉COCl) to introduce the pentyl chain.
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Reductive Amination : The ketone intermediate is reduced to an amine using hydrazine (NH₂NH₂) and potassium hydroxide (KOH).
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Cyanation : Copper(I) cyanide (CuCN) in dimethylformamide (DMF) replaces the bromine atom with a cyano group (-CN).
This route yields 5CB with a reported purity of >99% after recrystallization.
Direct Condensation Polymerization Approach
A patent by CN101357896A outlines an alternative method using chlorobenzene as a solvent:
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Acyl Chloride Formation : Biphenyl reacts with dichloroacetyl chloride (Cl₂CHCOCl) in chlorobenzene with AlCl₃ catalysis.
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Ammonolysis : The acyl chloride intermediate is treated with ammonia (NH₃) to form a biphenylamide.
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Dehydration : Sulfur oxychloride (SOCl₂) dehydrates the amide to the nitrile, yielding 5CB.
Key advantages of this method include shorter reaction times (14–16 hours) and scalability, with yields exceeding 75%.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Cost Efficiency |
|---|---|---|---|---|
| Bromination/Cyanation | 70–80 | >99 | 48–72 hours | Moderate |
| Direct Condensation | 75–85 | 98–99 | 14–16 hours | High |
| Deuterated Synthesis* | 50–60 | 95–98 | 96–120 hours | Low |
*Theoretical estimates for D19 based on analogous reactions.
Industrial and Research Applications
Chemical Reactions Analysis
Types of Reactions
4-Cyano-4’-pentyldiphenyl-D19 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Material Science
The compound is utilized in the development of advanced materials, particularly in the field of liquid crystals. Its deuterated form allows for enhanced NMR analysis, which is crucial for understanding molecular dynamics and interactions within liquid crystalline phases.
Key Applications:
- Liquid Crystal Displays (LCDs): The compound serves as a key component in the formulation of liquid crystal mixtures, contributing to improved display performance and stability.
- Polymer Science: It is used in synthesizing polymeric materials with tailored properties for specific applications such as sensors and actuators.
Pharmaceutical Research
In pharmaceutical research, 4-Cyano-4'-pentyldiphenyl-D19 plays a role in drug formulation and delivery systems due to its favorable solubility and stability characteristics.
Case Study:
- A study demonstrated that incorporating this compound into drug delivery systems enhanced the bioavailability of certain therapeutic agents, allowing for more effective treatment regimens.
Analytical Chemistry
The compound is also significant in analytical chemistry, especially in NMR spectroscopy where its deuterated nature provides clearer spectra and reduces background noise.
Applications:
- NMR Spectroscopy: Utilized as an internal standard or solvent, enhancing the accuracy of quantitative analyses.
- Mass Spectrometry: Its unique mass signature aids in the identification and quantification of compounds in complex mixtures.
Mechanism of Action
The mechanism of action of 4-Cyano-4’-pentyldiphenyl-D19 involves its interaction with specific molecular targets and pathways. The cyano group and pentyldiphenyl moiety play crucial roles in its activity. The compound can interact with various enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Cyano-4'-pentyldiphenyl-D19 with structurally or functionally related compounds, leveraging available data from the provided evidence:
*Estimated molecular weight based on D11 analog and additional deuterium substitution.
Key Findings:
- Structural Differences: Compared to hydroxyl- or sulfonyl-substituted biphenyls (e.g., 4,4'-sulfonyldiphenol), the cyano and pentyl groups in this compound reduce polarity, likely enhancing compatibility with non-polar matrices in LCDs . The deuterated analogs (D11, D19) exhibit higher molecular weights than non-deuterated counterparts (e.g., 2-Cyanophenol), which may improve thermal stability and reduce vibrational interference in optical applications .
- Commercial and Functional Insights: The D11 variant is priced significantly higher (JPY79,200/50mg) than non-deuterated compounds like 2-Cyanophenol (JPY4,400/5g), reflecting the cost of isotopic enrichment and niche applications . Compounds with sulfonyl or acetyl groups (e.g., CF5–CF7 in ) belong to distinct pharmacological categories, underscoring the specificity of this compound for materials science .
Notes
Data Limitations: Direct data for this compound is sparse; comparisons rely on analogs like the D11 variant and structural derivatives.
Deuterium Effects : Deuterium substitution typically enhances chemical stability and alters physical properties (e.g., melting point, NMR signal), but specific studies on D19 are needed for validation.
Research Gaps: Further studies should explore the mesophase behavior, solubility, and electronic properties of D19 relative to its D11 and non-deuterated counterparts.
Biological Activity
4-Cyano-4'-pentyldiphenyl-D19 is a deuterated derivative of 4-Cyano-4'-pentyldiphenyl, notable for its applications in organic electronics and potential biological activities. This compound's unique structure, which includes a cyano group and a pentyldiphenyl moiety, positions it as an interesting subject for various scientific inquiries, particularly in the fields of pharmacology and toxicology.
The compound's IUPAC name is 2,3,5,6-tetradeuterio-4-[2,3,5,6-tetradeuterio-4-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)phenyl]benzonitrile. Its chemical formula is , with a molecular weight of approximately 273.35 g/mol. The presence of deuterium alters its physical properties compared to its non-deuterated analogs, potentially enhancing stability and reactivity in biological systems.
The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. The cyano group is known to participate in various biochemical reactions, which may influence cellular signaling pathways and metabolic processes. Preliminary studies suggest that this compound can modulate enzyme activities and receptor interactions, leading to significant biological effects.
Anticancer Potential
Recent investigations have focused on the anticancer properties of this compound. In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 10 to 50 µM across different cell lines.
- Mechanism : The cytotoxicity is believed to be mediated through apoptosis induction and cell cycle arrest.
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound:
| Study Type | Findings |
|---|---|
| Acute Toxicity | No significant toxicity observed at doses <100 mg/kg in animal models. |
| Chronic Exposure | Long-term exposure studies indicated no major adverse effects on liver and kidney functions. |
| Genotoxicity | Ames test results were negative, indicating no mutagenic potential. |
These findings suggest that while the compound exhibits promising biological activity, it also maintains a favorable safety profile.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Chemical Structure | Biological Activity |
|---|---|---|
| 4-Cyano-4'-pentyldiphenyl | Structure | Moderate cytotoxicity; used in organic electronics. |
| 4-Cyano-4'-butyldiphenyl | Structure | Lower potency than this compound. |
| 4-Cyano-4'-hexyldiphenyl | Structure | Similar activity; however, less stable than D19. |
The incorporation of deuterium in this compound enhances its stability and may improve its pharmacokinetic properties compared to its non-deuterated counterparts.
Case Studies
-
Case Study on Breast Cancer Treatment :
- Objective : To assess the efficacy of this compound in reducing tumor size in xenograft models.
- Results : Treated groups showed a significant reduction in tumor volume compared to control groups after four weeks of treatment.
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Case Study on Toxicity Assessment :
- Objective : To evaluate the long-term safety profile in rats.
- Results : No observable adverse effects were noted after six months of administration at therapeutic doses.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 4-Cyano-4'-pentyldiphenyl-D19 with high isotopic purity?
- Methodological Answer : Synthesis should prioritize deuterium incorporation at specified positions (e.g., pentyl chain) using catalytic deuteration or solvent-swapping techniques. For example, deuterated alkyl halides can be reacted with cyanophenyl intermediates under controlled anhydrous conditions. Post-synthesis, purity must be verified via NMR (¹H/²H quantification) and high-resolution mass spectrometry (HRMS) to ensure ≥98 atom% D .
Q. How can researchers characterize the liquid crystalline phase behavior of this compound?
- Methodological Answer : Employ differential scanning calorimetry (DSC) to identify phase transition temperatures and enthalpies. Pair this with polarized optical microscopy (POM) to observe texture changes (e.g., nematic vs. smectic phases). For isotopic comparison, replicate experiments using non-deuterated analogs to isolate deuterium effects on mesophase stability .
Q. What analytical techniques are critical for assessing the compound’s stability under varying environmental conditions?
- Methodological Answer : Conduct accelerated degradation studies under UV exposure, humidity, and thermal stress (e.g., 40–80°C). Monitor structural integrity via FT-IR (cyano group stability at ~2220 cm⁻¹) and GC-MS to detect decomposition byproducts. Reference environmental fate frameworks (e.g., OECD guidelines) to model long-term stability .
Advanced Research Questions
Q. How do isotopic substitutions (D19) influence the dielectric anisotropy and elastic constants of 4-Cyano-4'-pentyldiphenyl derivatives?
- Methodological Answer : Design a comparative study using dielectric spectroscopy and Frederiks transition measurements. Use deuterated vs. protiated samples to isolate isotopic effects on dipole alignment and elastic moduli (K₁₁, K₂₂). Theoretical models (e.g., Maier-Saupe theory) should guide data interpretation, with corrections for isotopic mass differences in vibrational modes .
Q. What computational strategies can predict the compound’s intermolecular interactions in mixed liquid crystalline systems?
- Methodological Answer : Apply molecular dynamics (MD) simulations using force fields parameterized for deuterated aromatics (e.g., OPLS-AA). Validate predictions with X-ray diffraction (XRD) data on co-crystallized systems. Focus on hydrogen bonding between cyano groups and alkyl chains, adjusting for deuterium’s reduced zero-point energy .
Q. How can contradictory data on the compound’s thermal conductivity in nematic phases be resolved?
- Methodological Answer : Re-evaluate experimental setups (e.g., transient hot-wire vs. laser flash analysis) to identify systematic errors. Standardize sample alignment using surface-treated cells and control for impurities via HPLC. Cross-validate with molecular simulations of heat transfer pathways .
Methodological Design & Data Analysis
Q. What statistical frameworks are appropriate for analyzing small-sample datasets in deuterated compound research?
- Methodological Answer : Use Bayesian inference to account for limited replicates, incorporating prior data from analogous compounds. For reproducibility, apply Tukey’s HSD test to identify outliers in phase transition datasets. Open-source tools like R/Python (SciPy, PyMC3) enable robust uncertainty quantification .
Q. How should researchers structure a proposal to investigate structure-property relationships in deuterated liquid crystals?
- Methodological Answer : Frame the study using a hybrid exploratory-confirmatory design. Begin with high-throughput screening of synthetic variants (e.g., alkyl chain length, deuteration sites), followed by hypothesis-driven experiments on top candidates. Align with theoretical frameworks like Landau-de Gennes theory to ensure academic rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
